molecular formula C8H11Cl2NO B1419488 3-Chloro-4-ethoxyaniline hydrochloride CAS No. 1185108-72-8

3-Chloro-4-ethoxyaniline hydrochloride

Cat. No.: B1419488
CAS No.: 1185108-72-8
M. Wt: 208.08 g/mol
InChI Key: QRNYSKLCAJBIRB-UHFFFAOYSA-N
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Description

3-Chloro-4-ethoxyaniline hydrochloride is a chemical compound with the molecular formula C₈H₁₁Cl₂NO. It is a derivative of aniline, characterized by the presence of a chlorine atom at the third position and an ethoxy group at the fourth position on the benzene ring, along with a hydrochloride salt. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-ethoxyaniline hydrochloride typically involves the chlorination of 4-ethoxyaniline. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the desired position. The hydrochloride salt is then formed by reacting the resulting compound with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-ethoxyaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in the replacement of the chlorine atom with other functional groups .

Scientific Research Applications

3-Chloro-4-ethoxyaniline hydrochloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-4-ethoxyaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methoxyaniline hydrochloride: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Chloro-3-ethoxyaniline hydrochloride: Chlorine and ethoxy groups are positioned differently on the benzene ring.

    3-Bromo-4-ethoxyaniline hydrochloride: Bromine atom replaces the chlorine atom

Uniqueness

3-Chloro-4-ethoxyaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, where precise molecular interactions are required .

Properties

IUPAC Name

3-chloro-4-ethoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c1-2-11-8-4-3-6(10)5-7(8)9;/h3-5H,2,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNYSKLCAJBIRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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